molecular formula C12H20Cl2N2 B14606242 Bis(1-chlorocyclohexyl)diazene CAS No. 57908-42-6

Bis(1-chlorocyclohexyl)diazene

Cat. No.: B14606242
CAS No.: 57908-42-6
M. Wt: 263.20 g/mol
InChI Key: YYGCUDKXDXKYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(1-chlorocyclohexyl)diazene is a halogenated diazene compound featuring two 1-chlorocyclohexyl groups connected via a diazene (N=N) backbone. The chlorine substituents on the cyclohexyl rings enhance its stability and influence its solubility in organic solvents.

Properties

CAS No.

57908-42-6

Molecular Formula

C12H20Cl2N2

Molecular Weight

263.20 g/mol

IUPAC Name

bis(1-chlorocyclohexyl)diazene

InChI

InChI=1S/C12H20Cl2N2/c13-11(7-3-1-4-8-11)15-16-12(14)9-5-2-6-10-12/h1-10H2

InChI Key

YYGCUDKXDXKYAE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(N=NC2(CCCCC2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis(1-chlorocyclohexyl)diazene belongs to a family of halogenated cyclohexane derivatives and diazenes. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparative Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Halogen Type Key Functional Group Stability/Reactivity Notes
This compound C₁₂H₂₀Cl₂N₂ ~275.21 (estimated) Chlorine Diazene (N=N) High thermal stability; reactive in radical processes
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 Bromine Alkyl bromide Moderate stability; SN2 reactivity
Azobis(isobutyronitrile) (AIBN) C₈H₁₂N₄ 164.21 None Diazene (N=N) Thermally labile; common radical initiator
1,2-Dichlorocyclohexane C₆H₁₀Cl₂ 155.05 Chlorine Dichloroalkane Low reactivity; used as solvent

Key Findings:

Halogen Influence: The chlorine substituents in this compound increase molecular weight and steric hindrance compared to non-halogenated diazenes like AIBN. This enhances thermal stability but reduces radical initiation efficiency . Brominated analogs (e.g., (Bromomethyl)cyclohexane) exhibit higher leaving-group ability in substitution reactions, whereas chlorine derivatives may favor elimination pathways.

Functional Group Reactivity :

  • The diazene group in this compound enables homolytic cleavage under heat or UV light, generating cyclohexyl radicals. This contrasts with dichloroalkanes (e.g., 1,2-dichlorocyclohexane), which lack radical-generating capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.